N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide
Description
N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide is a structurally complex heterocyclic compound featuring a thieno[3,2-b]pyridine core fused with a thiophene and pyridine ring system. Key structural elements include:
- Trifluoromethyl (-CF₃) group at position 6, enhancing lipophilicity and metabolic stability .
- 3-Pyridinyl substituent at position 3, contributing to π-π stacking interactions in biological targets.
This compound is hypothesized to exhibit bioactivity relevant to anticancer or antimicrobial applications, given structural parallels to pharmacologically active thienopyridine derivatives .
Properties
IUPAC Name |
1-methyl-3-[[3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS2/c1-20-15(26)24-23-14(25)13-11(8-3-2-4-21-6-8)12-10(27-13)5-9(7-22-12)16(17,18)19/h2-7H,1H3,(H,23,25)(H2,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZCNTZYNLYBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide, a complex thieno[3,2-b]pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing various research findings, case studies, and relevant data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C16H12F3N5OS2
- Molecular Weight : 411.42 g/mol
- CAS Number : Not specified in the provided sources.
These properties are essential for understanding its interactions and efficacy in biological systems.
Antimicrobial Activity
Research indicates that thieno[3,2-b]pyridine derivatives exhibit significant antimicrobial properties. In a study involving similar compounds, it was found that derivatives with trifluoromethyl groups showed enhanced activity against various bacterial strains. Specifically, compounds structurally related to this compound demonstrated:
- Inhibition against Staphylococcus aureus
- Activity against Escherichia coli
- Antifungal properties against Candida albicans
The disk diffusion method was employed to evaluate these activities, revealing promising results for the compound's potential as an antimicrobial agent .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Thieno[3,2-b]pyridines have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines:
- KB cells
- DLD cells
- HepG2/A2 cells
These studies often utilize assays such as MTT or cell viability tests to measure cytotoxic effects. The structure-activity relationship (SAR) indicates that modifications in the side chains significantly impact biological activity .
The proposed mechanisms for the biological activities of thieno[3,2-b]pyridine derivatives include:
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- DNA Interaction : The ability of these compounds to intercalate into DNA may disrupt replication processes.
Study on Antimicrobial Efficacy
In a comparative study of several thieno[3,2-b]pyridine derivatives, researchers evaluated their effectiveness against common pathogens. The results indicated that derivatives with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL against various strains .
Antitumor Activity Assessment
A specific study focused on the antitumor effects of a series of thieno[3,2-b]pyridine compounds revealed that those with trifluoromethyl substitutions had IC50 values significantly lower than standard chemotherapeutics like etoposide. This suggests a potential for developing new therapeutic agents based on this scaffold .
Table 1: Summary of Biological Activities
Scientific Research Applications
Cancer Therapy
N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with thieno[3,2-b]pyridine structures exhibit multitargeted activity against various cancer cell lines. For instance, studies have shown that such compounds can inhibit the proliferation of cells expressing folate receptors, which are often overexpressed in tumors. This selectivity reduces drug resistance and minimizes dose-limiting toxicities associated with traditional chemotherapeutics .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Preliminary evaluations have indicated that derivatives of thieno[3,2-b]pyridine can exhibit significant activity against a range of bacterial strains. The presence of the hydrazinecarbothioamide moiety may enhance its efficacy by interfering with microbial metabolic pathways .
Protein Kinase Inhibition
Research has highlighted the role of thieno[3,2-b]pyridine derivatives in inhibiting protein kinases, which are crucial for various signaling pathways in cancer and other diseases. The ability to selectively target these enzymes positions this compound as a promising candidate for drug development aimed at treating conditions characterized by aberrant kinase activity .
Case Study 1: Anticancer Activity
In a study published in Nature Communications, researchers synthesized a series of thieno[3,2-b]pyridine derivatives and evaluated their anticancer properties against human cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells . This selectivity is attributed to the compound's ability to target specific receptors involved in tumor growth.
Case Study 2: Antimicrobial Evaluation
A recent investigation focused on the antimicrobial efficacy of thieno[3,2-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The study revealed that compounds similar to this compound displayed significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Observations :
- The thieno[3,2-b]pyridine core in the target compound distinguishes it from the more common thieno[2,3-b]pyridine analogs in and , altering electronic distribution and steric effects.
- The hydrazinecarbothioamide group differentiates the target from carboxamide derivatives (e.g., compound 7b ), offering redox-active sulfur and nitrogen atoms for metal chelation or radical scavenging .
Physicochemical Properties
Notes:
- The CF₃ group significantly increases lipophilicity (LogP) compared to ethoxy or cyano substituents, aligning with strategies in to optimize cellular uptake .
- Low aqueous solubility may necessitate formulation adjustments (e.g., nanoencapsulation) for in vivo applications.
Key Insights :
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing this compound, and how can they be methodologically addressed?
- Answer: The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key challenges include:
- Thieno[3,2-b]pyridine Core Formation: Cyclization reactions often require inert atmospheres (e.g., nitrogen) and catalysts like palladium to avoid side reactions .
- Hydrazinecarbothioamide Integration: Coupling the hydrazinecarbothioamide moiety demands anhydrous conditions and reagents like carbodiimides (e.g., DCC) to activate carboxylic acid intermediates .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is essential to isolate high-purity fractions .
Q. Which spectroscopic techniques are most effective for characterizing the hydrazinecarbothioamide functional group?
- Answer:
- NMR Spectroscopy: H and C NMR can confirm the presence of the NH–NH–C(S) group via characteristic peaks:
- H: Broad singlet at δ 9.5–10.5 ppm for NH protons.
- C: Thioamide carbon at δ 175–185 ppm .
- Mass Spectrometry (HRMS): Accurate mass determination distinguishes isotopic patterns of the trifluoromethyl group (e.g., m/z for CF at 69.0 Da) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thieno[3,2-b]pyridine core structure?
- Answer:
- Temperature Control: Maintain 80–100°C during cyclization to balance reaction rate and decomposition .
- Solvent Selection: Use high-boiling solvents like DMF or DMSO to stabilize intermediates .
- Catalytic Systems: Screen Pd(PPh) or CuI for cross-coupling steps; yields may improve by 15–20% with ligand optimization (e.g., Xantphos) .
Q. What computational strategies are recommended for analyzing the electronic properties of the trifluoromethyl group in this compound?
- Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of CF on the pyridine ring .
- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict nucleophilic/electrophilic attack sites .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Answer:
- Contradiction Analysis: Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
- Dynamic Effects: Variable-temperature NMR can resolve tautomerism in the hydrazinecarbothioamide group (e.g., thione-thiol equilibria) .
- X-ray Crystallography: Resolve ambiguous structures by obtaining single-crystal data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
